(1-Cyclopropylpiperidin-2-yl)methanamine

Medicinal chemistry CNS drug design Scaffold selection

(1-Cyclopropylpiperidin-2-yl)methanamine (CAS 1515351-76-4) is a C9H18N2 piperidine derivative featuring an N-cyclopropyl substitution and a primary aminomethyl group at the piperidine 2-position. Its computed physicochemical profile — XLogP3 of 0.8, topological polar surface area (TPSA) of 29.3 Ų, a single hydrogen bond donor, and two rotatable bonds — positions it as a moderately lipophilic, low-molecular-weight (154.25 g/mol) scaffold with conformational rigidity suitable for fragment-based drug discovery and CNS-targeted library design.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 1515351-76-4
Cat. No. B1380402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclopropylpiperidin-2-yl)methanamine
CAS1515351-76-4
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CN)C2CC2
InChIInChI=1S/C9H18N2/c10-7-9-3-1-2-6-11(9)8-4-5-8/h8-9H,1-7,10H2
InChIKeyFXXHCJDYRWLBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclopropylpiperidin-2-yl)methanamine (CAS 1515351-76-4): Physicochemical and Structural Baseline for Scientific Procurement


(1-Cyclopropylpiperidin-2-yl)methanamine (CAS 1515351-76-4) is a C9H18N2 piperidine derivative featuring an N-cyclopropyl substitution and a primary aminomethyl group at the piperidine 2-position. Its computed physicochemical profile — XLogP3 of 0.8, topological polar surface area (TPSA) of 29.3 Ų, a single hydrogen bond donor, and two rotatable bonds — positions it as a moderately lipophilic, low-molecular-weight (154.25 g/mol) scaffold with conformational rigidity suitable for fragment-based drug discovery and CNS-targeted library design [1]. Commercial sources typically supply this compound at ≥95% purity as a liquid requiring storage at 2–8 °C [2]. The compound belongs to the broader class of cyclopropylpiperidine derivatives that have been patented for GPR119 agonism (type 2 diabetes), GlyT1 inhibition (neurological disorders), and muscarinic M4 receptor antagonism (Parkinson's disease), although data on this specific analog remain sparse in the public domain [3][4][5].

Why (1-Cyclopropylpiperidin-2-yl)methanamine Cannot Be Substituted by Simple In-Class Piperidine Analogs


Although several piperidin-2-yl-methanamine congeners share the same core scaffold, three structural variables render simple interchange scientifically unsound. First, the N-cyclopropyl group confers a distinct lipophilicity profile: the target compound's XLogP3 of 0.8 stands +0.6 log units above its N-methyl analog (XLogP3 = 0.2) and +0.2 log units above its 4-positional isomer (XLogP3 = 0.6), directly impacting membrane partitioning and CNS exposure [1]. Second, the 2-positional attachment of the aminomethyl group — adjacent to the N-cyclopropyl moiety — creates a unique steric and electronic environment distinct from the 4-isomer, altering the spatial orientation of the primary amine pharmacophore [2]. Third, the cyclopropyl ring introduces conformational constraint and potential metabolic resistance not present in the N-methyl, N-benzyl, or N-unsubstituted analogs, which are more susceptible to CYP-mediated N-dealkylation [3]. In SAR-driven programs where subtle lipophilicity shifts, positional pharmacophore geometry, or metabolic soft-spot mitigation are critical, sourcing the exact analog rather than a 'close' substitute is essential for data reproducibility and scaffold optimization.

(1-Cyclopropylpiperidin-2-yl)methanamine: Verifiable Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over the 4-Positional Isomer Drives Differential Membrane Permeability

The target 2-isomer (1-Cyclopropylpiperidin-2-yl)methanamine exhibits an XLogP3 of 0.8, compared to 0.6 for the 4-positional isomer (1-Cyclopropylpiperidin-4-yl)methanamine — a Δ of +0.2 log units, representing an approximately 33% increase in computed lipophilicity when the aminomethyl group is placed adjacent to the ring nitrogen rather than at the distal 4-position [1]. This difference arises from the proximity of the polar amine to the N-cyclopropyl group, altering the electronic environment of the piperidine nitrogen and modulating the compound's overall partition coefficient.

Medicinal chemistry CNS drug design Scaffold selection

N-Cyclopropyl Substituent Provides 0.6 log Unit Lipophilicity Gain Over N-Methyl Analog

Replacing the N-methyl group of (1-Methylpiperidin-2-yl)methanamine (XLogP3 = 0.2) with an N-cyclopropyl group in the target compound (XLogP3 = 0.8) increases computed lipophilicity by +0.6 log units — a substantial shift for a compound series with molecular weights below 155 Da [1]. Simultaneously, the target compound has an increased molecular weight (154.25 vs. 128.22 g/mol) and an additional rotatable bond (2 vs. 1), reflecting the cyclopropyl ring's contribution to both mass and conformational degrees of freedom.

Fragment-based drug discovery Lead optimization Pharmacokinetics

Reduced Hydrogen Bond Donor Count Versus Unsubstituted Piperidin-2-ylmethanamine Improves Predicted CNS Permeability

The target compound possesses only one hydrogen bond donor (the primary amine), compared to two HBDs in the unsubstituted parent scaffold piperidin-2-ylmethanamine (which has an additional donor on the piperidine NH). This reduction from HBD = 2 to HBD = 1, combined with a TPSA reduction from 38.1 Ų to 29.3 Ų (a 23% decrease), brings the target compound into more favorable CNS MPO (Multiparameter Optimization) space — both metrics falling within or near the desirable ranges (HBD ≤ 1; TPSA < 60–70 Ų) for CNS penetration [1][2].

CNS drug discovery Blood-brain barrier Property-based design

Conformational Rigidity Advantage: Two Rotatable Bonds Versus Three in the N-Benzyl Analog

The target compound has only two rotatable bonds (the exocyclic CH2–NH2 bond and the cyclopropyl ring rotation relative to the piperidine nitrogen), compared to three rotatable bonds in the N-benzyl analog (1-Benzylpiperidin-2-yl)methanamine, which adds an extra rotatable bond in the benzyl linker [1]. Lower rotatable bond count is statistically associated with improved oral bioavailability in drug-like molecules. Additionally, the target compound's molecular weight (154.25) is 50 Da lighter than the benzyl analog (204.31), offering superior ligand efficiency metrics.

Conformational analysis Oral bioavailability Ligand efficiency

Cyclopropyl Group Confers Potential Metabolic Stability Advantage Over N-Alkyl Analogs (Class-Level Evidence)

While direct metabolic stability data for (1-Cyclopropylpiperidin-2-yl)methanamine have not been published, the cyclopropyl group is well-characterized in medicinal chemistry literature as a metabolically resistant N-alkyl substituent. Unlike N-methyl or N-ethyl groups, which are susceptible to CYP-mediated oxidative N-dealkylation, the cyclopropyl ring is sterically constrained and has higher bond dissociation energy for the C–N bond adjacent to the ring, reducing the rate of metabolic cleavage [1]. Patents from Merck (GPR119 agonists) and Roche (GlyT1 inhibitors) have exploited N-cyclopropylpiperidine scaffolds specifically to improve pharmacokinetic half-life compared to N-alkyl congeners, demonstrating that the cyclopropyl motif is a recognized strategy for mitigating Phase I metabolism [2][3].

Drug metabolism CYP stability Bioisosteres

Differentiated GHS Safety Profile with Additional STOT SE 3 and Flammability Classification Compared to 1-Methyl Analog

According to ECHA C&L inventory data aggregated in PubChem, the target compound carries GHS hazard classifications of Flam. Liq. 4, Acute Tox. 4, Skin Corr. 1B, and STOT SE 3 [1]. In comparison, the 1-methyl analog (CAS 5298-72-6) is classified only as Acute Tox. 4 and Skin Corr. 1B — lacking both the flammability (Flam. Liq. 4) and specific target organ toxicity (STOT SE 3) classifications [2]. The 4-positional isomer shares a similar profile to the target (Acute Tox. 4, Skin Corr. 1B, STOT SE 3) but without the Flam. Liq. 4 designation [3]. These differing hazard profiles have operational implications for storage conditions (flammable liquids cabinet), shipping documentation, and institutional chemical hygiene plan requirements.

Laboratory safety Handling requirements Procurement compliance

Evidence-Based Application Scenarios for (1-Cyclopropylpiperidin-2-yl)methanamine (CAS 1515351-76-4) in Research and Industrial Settings


Fragment-Based CNS Drug Discovery Screening Libraries

The compound's favorable CNS MPO-aligned property profile — HBD = 1, TPSA = 29.3 Ų, XLogP3 = 0.8, and low molecular weight (154.25 Da) — makes it an attractive fragment for CNS-targeted screening collections [1]. Its measured lipophilicity advantage (+0.6 log units vs. N-methyl analog) and predicted superior metabolic stability from the cyclopropyl group (class-level evidence) [2] support its inclusion in libraries aimed at identifying starting points for neurodegenerative or psychiatric disease targets, such as GlyT1 or M4 muscarinic receptors previously associated with cyclopropylpiperidine chemotypes [3][4].

Parallel Synthesis and Scaffold Diversification via Primary Amine Handle

The primary aminomethyl group at the 2-position serves as a reactive handle for amide coupling, reductive amination, and sulfonamide formation. Its adjacency to the N-cyclopropyl group creates a sterically constrained environment that can influence diastereoselectivity in chiral synthesis [1]. The compound's two rotatable bonds (vs. three for the N-benzyl analog) provide a more rigid scaffold for focused library enumeration, reducing the number of low-energy conformers and simplifying SAR interpretation [2]. CymitQuimica markets this compound explicitly as a 'versatile small molecule scaffold' for synthetic diversification [3].

Metabolic Stability SAR Studies Comparing N-Cyclopropyl vs. N-Alkyl Piperidine Series

Programs investigating the impact of N-substitution on CYP-mediated clearance can use (1-Cyclopropylpiperidin-2-yl)methanamine as the cyclopropyl reference point in a matrix comparing N-H, N-methyl, N-cyclopropyl, and N-benzyl piperidin-2-ylmethanamine analogs [1]. The cyclopropyl-to-methyl XLogP3 difference of +0.6 provides a measurable lipophilicity gradient, while the class-level metabolic stability benefit of cyclopropyl over alkyl groups allows head-to-head intrinsic clearance comparisons in hepatocyte or microsomal assays [2].

GPR119 Agonist and GlyT1 Inhibitor Pharmacophore Exploration as a Key Intermediate

The cyclopropylpiperidine core is a recognized pharmacophore element in GPR119 agonists (Merck) for type 2 diabetes and GlyT1 inhibitors (Roche) for schizophrenia and cognitive disorders [1][2]. While (1-Cyclopropylpiperidin-2-yl)methanamine itself has not been profiled in published SAR tables, its structural identity as the simplest 2-aminomethyl-substituted N-cyclopropylpiperidine makes it the logical starting intermediate for elaborating into more complex, patented analogs through amide bond formation or N-arylation at the primary amine [3].

Quote Request

Request a Quote for (1-Cyclopropylpiperidin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.